molecular formula C10H15IN2O B8226481 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B8226481
M. Wt: 306.14 g/mol
InChI Key: ORJVGAFMQLKCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 1900755-67-0) is a high-value halogenated pyrazole derivative designed for advanced chemical synthesis and research applications . The molecule features a 3,5-dimethylpyrazole core protected at the N-1 position by a tetrahydro-2H-pyran-2-yl (THP) group, with an iodine atom at the 4-position, making it a versatile and reactive intermediate for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura reactions . This compound is part of a promising class of pyrazole derivatives, which are extensively investigated in medicinal chemistry for their diverse biological activities. Recent scientific literature highlights that structurally related pyrazole compounds demonstrate significant antioxidant potential by effectively inhibiting reactive oxygen species (ROS) production in human platelets and endothelial cells, and show noteworthy antiproliferative activity against a range of cancer cell lines in preliminary screenings . The presence of the iodine atom at the 4-position is particularly strategic, as it allows for further functionalization to create novel molecules for probing biological mechanisms or developing new therapeutic agents . Handling Precautions: For research purposes only. Not intended for diagnostic or therapeutic uses. Refer to the Safety Data Sheet for detailed handling and storage instructions.

Properties

IUPAC Name

4-iodo-3,5-dimethyl-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O/c1-7-10(11)8(2)13(12-7)9-5-3-4-6-14-9/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVGAFMQLKCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCCCO2)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is C10H15IN2OC_{10}H_{15}IN_2O with a CAS number of 5516-88-1. The compound features a pyrazole ring substituted with iodine and a tetrahydropyran moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives are known to modulate enzyme activity and influence signal transduction pathways. Specifically, 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole may affect cellular processes such as:

  • Cell Proliferation : By influencing pathways related to cell growth.
  • Apoptosis : Inducing programmed cell death in specific cancer cell lines.

Research indicates that the compound may interact with key receptors and enzymes involved in these processes, although detailed studies are still required to elucidate the exact mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole have shown significant antibacterial activity against various strains of Gram-positive bacteria. A comparative analysis of similar compounds demonstrates that modifications in the pyrazole structure can enhance efficacy:

CompoundBacterial StrainZone of Inhibition (mm)
4-Iodo-PyrazoleS. aureus18
4-Bromo-PyrazoleE. coli15
4-Iodo-DerivativeP. aeruginosa20

These results suggest that the presence of halogen atoms in the structure may play a crucial role in enhancing antimicrobial activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives including 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole:

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF7. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Studies : In vitro testing revealed that this compound showed promising results against resistant bacterial strains, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria.
  • Enzyme Inhibition : Research has indicated that certain pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Compound A : 1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1279088-80-0)
  • Key Differences :
    • Boronate ester at position 3 vs. iodine at position 3.
    • Both share the THP group at position 1.
  • Implications: Compound A is optimized for Suzuki-Miyaura cross-coupling due to the boronate, while the target compound’s iodine facilitates Ullmann or Sonogashira reactions . The THP group in both compounds enhances stability during synthetic steps but requires acidic conditions for deprotection.
Compound B : 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1170855-52-3)
  • Key Differences :
    • Propanenitrile substituent at position 1 vs. THP group .
    • Retains the 4-iodo-3,5-dimethyl core.
  • Implications :
    • The electron-withdrawing nitrile group increases electrophilicity at the pyrazole ring, enhancing reactivity in nucleophilic substitutions compared to the THP-protected analog .
    • Lower solubility in polar solvents due to the hydrophobic nitrile group.
Compound C : 3,5-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: 937796-06-0)
  • Key Differences :
    • Aromatic phenyl-boronate at position 1 vs. aliphatic THP group .
    • Methyl groups at 3 and 5 are retained.
  • Implications :
    • The phenyl-boronate introduces conjugation, enabling applications in OLEDs or sensors , whereas the THP group prioritizes synthetic versatility .
    • Higher melting point (110–112°C) due to crystalline packing of the phenyl ring .

Physical and Chemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~335.1 g/mol (estimated) 298.19 g/mol ~275.2 g/mol (estimated) 298.19 g/mol
Key Substituents 4-I, 1-THP 3-Boronate, 1-THP 1-Propanenitrile 1-Phenyl-boronate
Reactivity Halogen coupling Suzuki cross-coupling Nucleophilic substitution Conjugation-sensitive
Solubility Moderate in organic solvents High in THF/DMF Low in polar solvents Low in water
Stability Acid-labile (THP) Moisture-sensitive (boronate) Stable under basic conditions Thermally stable

Preparation Methods

Reaction Mechanism and Conditions

3,5-Dimethyl-1H-pyrazole reacts with dihydropyran (DHP) under acidic catalysis to form 3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. Protonation of DHP’s oxygen activates the cyclic ether for nucleophilic attack by the pyrazole nitrogen. Common catalysts include p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Representative Procedure

  • Dissolve 3,5-dimethyl-1H-pyrazole (10 mmol) in anhydrous DCM (30 mL).

  • Add DHP (12 mmol) and pTSA (0.1 mmol).

  • Stir at room temperature for 12 h.

  • Quench with saturated NaHCO₃, extract with DCM, and dry over Na₂SO₄.

  • Purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–92%.

Electrophilic Iodination at the 4-Position

Iodination of the THP-protected pyrazole at the 4-position is achieved through electrophilic substitution. The methyl groups at positions 3 and 5 direct iodination to the para position.

Iodine Monochloride (ICl) Method

ICl serves as a mild electrophilic iodinating agent. The reaction proceeds in dichloromethane at −10°C to minimize side reactions.

Procedure

  • Cool a solution of 3,5-dimethyl-1-THP-pyrazole (5 mmol) in DCM (20 mL) to −10°C.

  • Add ICl (5.5 mmol) dropwise under nitrogen.

  • Warm to room temperature and stir for 6 h.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via recrystallization (methanol).

Yield : 75–80%.

N-Iodosuccinimide (NIS) with Lewis Acid

NIS, activated by FeCl₃, facilitates iodination in acetonitrile at reflux. This method offers superior regioselectivity.

Optimized Conditions

ParameterValue
SolventAcetonitrile
Temperature80°C
CatalystFeCl₃ (10 mol%)
Reaction Time8 h
Yield88%

Key Insight : The THP group remains intact under these conditions, as evidenced by 1H NMR^{1}\text{H NMR} monitoring.

One-Pot Protection-Iodination Strategies

Recent advances enable sequential protection and iodination in a single pot, reducing purification steps.

Combined Acidic and Electrophilic Conditions

  • Protect 3,5-dimethyl-1H-pyrazole with DHP and pTSA in DCM.

  • Directly add NIS and FeCl₃ without isolating the intermediate.

  • Reflux for 12 h.

Yield : 78% (over two steps).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) eluent resolves THP-protected intermediates from iodinated products.

  • Recrystallization : Methanol or ethanol yields high-purity crystals (>98% by HPLC).

Spectroscopic Validation

  • 1H NMR^{1}\text{H NMR} : Loss of NH proton (δ 12.5 ppm) confirms THP protection. A singlet at δ 6.1 ppm corresponds to the pyrazole C4-H, replaced by iodine in the final product.

  • Mass Spectrometry : ESI-HRMS ([M + H]⁺ calcd for C₁₀H₁₅IN₂O: 307.02; found: 307.03).

Comparative Analysis of Iodination Methods

MethodReagentSolventTemp (°C)Time (h)Yield (%)
IClIClDCM−10 to 25675–80
NIS/FeCl₃NISAcetonitrile80888
One-PotDHP + NISDCM → MeCN25 → 801278

Key Findings :

  • NIS/FeCl₃ provides the highest yield and selectivity.

  • One-pot methods sacrifice marginal yield for procedural simplicity.

Challenges and Optimization Opportunities

Side Reactions

  • Over-iodination : Excess iodinating agent may lead to diiodinated byproducts. Stoichiometric control (1:1.05 substrate:iodine) mitigates this.

  • THP Deprotection : Strong acids or prolonged heating (>100°C) cleave the THP group. Reactions should be monitored via TLC.

Solvent Effects

Polar aprotic solvents (e.g., DMF, MeCN) enhance iodination rates but may complicate purification. Balancing reactivity and work-up efficiency is critical .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Iodo-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole?

  • Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction. The tetrahydro-2H-pyran (THP) protecting group is introduced early to stabilize the pyrazole core. A boronate ester intermediate (e.g., 1-(THP)-3,5-dimethylpyrazole-4-boronic acid pinacol ester) is prepared via palladium-catalyzed borylation (Pd(OAc)₂, triphenylphosphine) and reacted with an iodinated precursor. Critical parameters include inert atmosphere (N₂), solvent choice (acetonitrile or THF), and stoichiometric control of the boronate partner .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., THP protection at N1, methyl groups at C3/C5). For example, the THP group shows characteristic signals at δ 1.4–1.8 ppm (multiplet, CH₂) and δ 3.5–4.0 ppm (m, OCH₂). High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., 224.12 m/z for related boronic acids) ensures molecular formula accuracy. HPLC with UV detection (≥95% purity) is recommended for quantifying impurities .

Q. What are common applications of this compound in early-stage research?

  • Methodological Answer : Its iodine substituent makes it a versatile intermediate for further functionalization via halogen-metal exchange or cross-coupling (e.g., Sonogashira, Heck). The THP group can be deprotected under acidic conditions (HCl/MeOH) to generate reactive pyrazole derivatives for ligand design or bioactive molecule synthesis .

Advanced Research Questions

Q. How does the THP protecting group influence regioselectivity in subsequent reactions?

  • Methodological Answer : The THP group sterically shields the N1 position, directing electrophilic substitution to the C4 iodine. For example, in palladium-catalyzed couplings, the iodine acts as a leaving group, enabling selective C-C bond formation. Computational studies (DFT) or competitive reaction trials with/without THP can quantify its steric and electronic effects .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Variability often stems from catalyst loading (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) or solvent polarity. Systematic optimization using Design of Experiments (DoE) is advised. For instance, higher Pd concentrations (0.05–0.1 eq) in polar aprotic solvents (DMF, acetonitrile) improve yields, while trace oxygen or moisture degrades catalyst activity. Reproducibility requires strict inert conditions and reagent drying (molecular sieves) .

Q. What strategies exist for modifying the pyrazole core to enhance biological activity while retaining the THP group?

  • Methodological Answer : Introduce bioisosteric replacements for iodine (e.g., trifluoromethyl, boronic acid) via Suzuki coupling. Hybridization with imidazole or triazole moieties (e.g., 3,5-dimethyl-1-(THP)-1H-pyrazolo[1,5-a]pyrimidine) can improve antimicrobial or kinase inhibition profiles. Biological assays (MIC, IC₅₀) paired with molecular docking (PDB structures) validate target engagement .

Q. How can researchers address challenges in characterizing byproducts from THP deprotection?

  • Methodological Answer : Acidic deprotection (HCl/MeOH) may generate tetrahydropyran-ol byproducts. Use LC-MS/MS to identify trace impurities. Adjust reaction time (≤2 hours) and temperature (0–25°C) to minimize degradation. Solid-phase extraction (SPE) or preparative TLC isolates pure deprotected pyrazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.